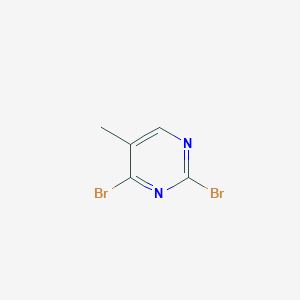

2,4-Dibromo-5-methylpyrimidine

説明

2,4-Dibromo-5-methylpyrimidine (CAS: 494194-61-5) is a brominated pyrimidine derivative with the molecular formula C₅H₄Br₂N₂ and a molecular weight of 251.91 g/mol. It is a halogenated heterocyclic compound characterized by bromine atoms at positions 2 and 4 and a methyl group at position 5 of the pyrimidine ring. Key properties include:

Structure

3D Structure

特性

IUPAC Name |

2,4-dibromo-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFZLHUYHRZZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668600 | |

| Record name | 2,4-Dibromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-50-8 | |

| Record name | 2,4-Dibromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Structural and Functional Group Variations

The table below highlights structural differences and applications of 2,4-dibromo-5-methylpyrimidine and related compounds:

Pharmacological and Toxicological Profiles

- 2,4-Dibromo-5-methylpyrimidine: No direct toxicity data reported, but hazards include irritation (H302, H315) .

- DAMP : Exhibits dose-dependent antiproliferative toxicity (e.g., hematological changes) but is partially rescued by folinic acid co-administration. Rapidly metabolized (plasma half-life: 3 hr) with tissue accumulation in pancreas and kidneys .

Physicochemical Properties

- Solubility : 2,4-Dibromo-5-methylpyrimidine requires organic solvents (e.g., DMSO) for stock solutions , whereas DAMP’s adamantyl group enhances lipid solubility, aiding blood-brain barrier penetration .

- Stability : Brominated pyrimidines like 2,4-dibromo-5-methylpyrimidine are stable at low temperatures but degrade under prolonged heat or moisture .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。